molecular formula C13H21Cl3N2O B587884 Clenpenterol hydrochloride CAS No. 37158-47-7

Clenpenterol hydrochloride

Cat. No.: B587884
CAS No.: 37158-47-7
M. Wt: 327.674
InChI Key: HJGDYFOIRCZBLH-UHFFFAOYSA-N
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Description

Clenpenterol hydrochloride, also known as 1-(4-amino-3,5-dichlorophenyl)-2-(1,1-dimethylpropylamino)ethanol hydrochloride, is a synthetic compound primarily used as a bronchodilator. It is a white crystalline powder that is soluble in water and alcohol solvents. This compound is known for its stability under thermal and light conditions .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Clenpenterol Hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and multifaceted .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of this compound is intricate. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Over time, the effects of this compound can change in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes or cofactors, and can also affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It interacts with various transporters or binding proteins, and can also affect its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and its effects on its activity or function are complex. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of clenpenterol hydrochloride involves multiple steps. The process begins with the selection of appropriate raw materials to meet the desired purity and yield requirements. The synthesis typically involves the reaction of 4-amino-3,5-dichlorobenzaldehyde with tert-butylamine, followed by reduction and subsequent reaction with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated purification systems .

Chemical Reactions Analysis

Types of Reactions: Clenpenterol hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of this compound, such as its ketone, alcohol, and substituted aromatic derivatives .

Comparison with Similar Compounds

  • Clenbuterol hydrochloride
  • Cimbuterol
  • Clenproperol
  • Clencyclohexerol hydrochloride
  • Cimaterol
  • Mabuterol hydrochloride
  • Brombuterol hydrochloride
  • Zilpaterol hydrochloride
  • Mapenterol hydrochloride
  • Ractopamine hydrochloride

Comparison: Clenpenterol hydrochloride is unique due to its specific binding affinity and efficacy at β2 adrenergic receptors. Compared to similar compounds, it has a distinct pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion properties. This makes it particularly effective as a bronchodilator with a longer duration of action .

Properties

IUPAC Name

1-(4-amino-3,5-dichlorophenyl)-2-(2-methylbutan-2-ylamino)ethanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20Cl2N2O.ClH/c1-4-13(2,3)17-7-11(18)8-5-9(14)12(16)10(15)6-8;/h5-6,11,17-18H,4,7,16H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJGDYFOIRCZBLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)NCC(C1=CC(=C(C(=C1)Cl)N)Cl)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21Cl3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30746803
Record name 1-(4-Amino-3,5-dichlorophenyl)-2-[(2-methylbutan-2-yl)amino]ethan-1-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30746803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37158-47-7
Record name 1-(4-Amino-3,5-dichlorophenyl)-2-[(2-methylbutan-2-yl)amino]ethan-1-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30746803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Clenpenterol hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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